N-[(1-环丙基噻唑-5-基)甲基]-6-氟吡啶-3-羧酰胺
货号 B2751673
CAS 编号:
1436039-45-0
分子量: 262.248
InChI 键: MCXWFTYTTDJDSW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of tetrazole derivatives, such as N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide, has been a subject of interest in medicinal chemistry . The tetrazole ring system has attracted much attention due to its use in various fields such as agriculture and photography . A solid phase synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach .Chemical Reactions Analysis
Tetrazoles, such as N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .科学研究应用
- AKOS016953366 has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis (programmed cell death). Further studies are needed to understand its mechanism of action and evaluate its efficacy in animal models and clinical trials .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. AKOS016953366 exhibits anti-inflammatory properties by modulating specific pathways. Researchers have explored its potential in mitigating inflammation-related damage in preclinical studies .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve neuronal damage. AKOS016953366 has been investigated for its neuroprotective effects, including reducing oxidative stress and promoting neuronal survival. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders .
- Cardiovascular diseases remain a global health concern. Some studies indicate that AKOS016953366 may have cardiovascular benefits, such as improving endothelial function, reducing blood pressure, and preventing atherosclerosis. However, more research is needed to validate these effects and explore underlying mechanisms .
- AKOS016953366 exhibits antimicrobial activity against certain bacteria and fungi. Researchers have investigated its potential as an alternative or adjunct to existing antibiotics. Its mechanism of action involves disrupting microbial membranes or interfering with essential cellular processes .
- Metabolic syndrome, characterized by obesity, insulin resistance, and dyslipidemia, contributes to cardiovascular risk. Some studies suggest that AKOS016953366 may improve insulin sensitivity, regulate lipid metabolism, and reduce obesity-related inflammation. However, clinical trials are necessary to validate these effects .
- Osteoporosis affects bone density and increases fracture risk. AKOS016953366 has been explored for its potential in promoting bone formation and inhibiting bone resorption. It may enhance osteoblast activity and suppress osteoclast function, making it a candidate for osteoporosis management .
- Preliminary research indicates that AKOS016953366 may exhibit antiviral properties against certain viruses. Its effects on viral replication and entry mechanisms need further investigation. Potential applications include viral infections like influenza or herpes simplex virus .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Cardiovascular Applications
Antimicrobial Properties
Metabolic Syndrome and Diabetes
Bone Health and Osteoporosis
Antiviral Activity
属性
IUPAC Name |
N-[(1-cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN6O/c12-9-4-1-7(5-13-9)11(19)14-6-10-15-16-17-18(10)8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWFTYTTDJDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)CNC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看